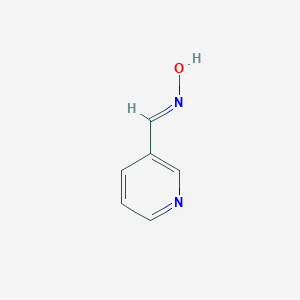

3-吡啶醛肟

概述

描述

Pyridine-3-carbaldehyde oxime is an aldoxime obtained by the formal condensation of the aldehyde group of pyridine-3-carbaldehyde (nicotinaldehyde) with hydroxylamine. It is a member of pyridines and an aldoxime. It derives from a pyridine-3-carbaldehyde.

科学研究应用

化学合成

3-吡啶醛肟,或烟酰醛肟,常用于化学合成。 它可以用作合成各种复杂分子的构建块 .

生物学研究

在生物学研究中,烟酰醛肟已被用作百日咳杆菌摄取烟酸和烟酰胺的抑制剂 .

药物研究

在药物研究中,烟酰醛肟衍生物已显示出潜在的治疗效果。 例如,烟碱类似物“(E)-烟酰醛 O-肉桂酰肟”已被研究其对经鱼藤酮处理的多巴胺能 SH-SY5Y 细胞的保护作用 .

材料科学

工业应用

在工业应用中,烟酰醛肟可用于生产染料、树脂和其他化工产品 .

环境科学

作用机制

Target of Action

It’s worth noting that similar compounds, such as pralidoxime, target acetylcholinesterase, an enzyme crucial for nerve function .

Mode of Action

Related compounds like pralidoxime work by reactivating acetylcholinesterase, which has been inactivated by organophosphates .

Biochemical Pathways

3-Pyridinealdoxime might be involved in the aldoxime-nitrile pathway, a significant route of carbon and nitrogen metabolism in many life forms. This pathway starts with the transformation of amino acids to aldoximes, which are then converted to nitriles and ultimately hydrolyzed to acids and ammonia .

Result of Action

The action of similar compounds often results in the reactivation of enzymes that have been inactivated by certain toxins .

未来方向

Oximes are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphate poisoning . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future research will likely focus on further exploring the diverse applications of oximes .

生化分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of 3-Pyridinealdoxime vary with different dosages in animal models .

Metabolic Pathways

It is known that this compound can interact with various enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various transporters or binding proteins . It may also have effects on its localization or accumulation .

Subcellular Localization

It is known that this compound may be directed to specific compartments or organelles within the cell .

属性

| { "Design of the Synthesis Pathway": "Nicotinaldehyde oxime can be synthesized through a one-step reaction using nicotinaldehyde and hydroxylamine hydrochloride.", "Starting Materials": [ "Nicotinaldehyde", "Hydroxylamine hydrochloride" ], "Reaction": [ "Dissolve nicotinaldehyde in ethanol", "Add hydroxylamine hydrochloride to the solution and stir for several hours", "Heat the mixture to reflux for 2-3 hours", "Cool the mixture and filter the solid product", "Wash the product with ethanol and dry under vacuum", "The resulting product is nicotinaldehyde oxime" ] } | |

CAS 编号 |

1193-92-6 |

分子式 |

C6H6N2O |

分子量 |

122.12 g/mol |

IUPAC 名称 |

(NZ)-N-(pyridin-3-ylmethylidene)hydroxylamine |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5- |

InChI 键 |

YBKOPFQCLSPTPV-YVMONPNESA-N |

手性 SMILES |

C1=CC(=CN=C1)/C=N\O |

SMILES |

C1=CC(=CN=C1)C=NO |

规范 SMILES |

C1=CC(=CN=C1)C=NO |

| 51892-16-1 1193-92-6 |

|

Pictograms |

Irritant |

同义词 |

3-pyridine-aldoxime 3-pyridinecarboxaldehyde oxime |

产品来源 |

United States |

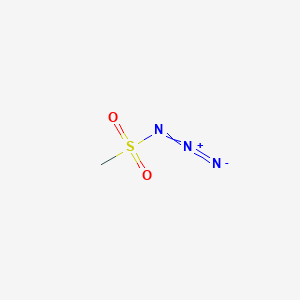

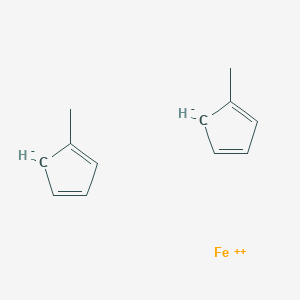

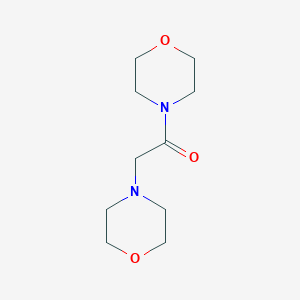

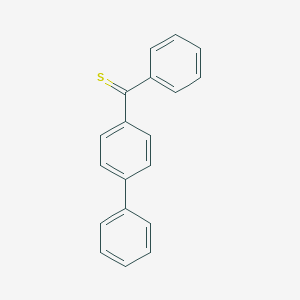

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

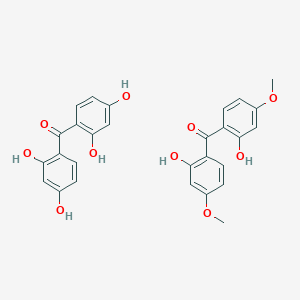

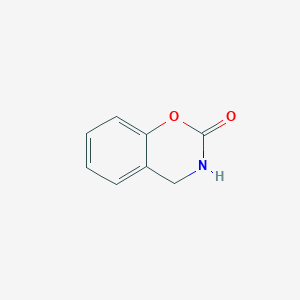

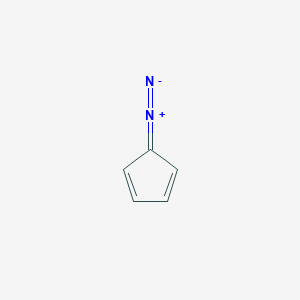

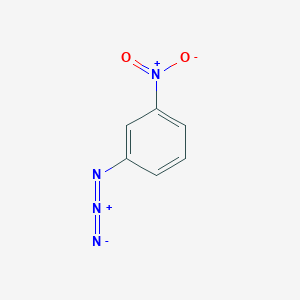

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。